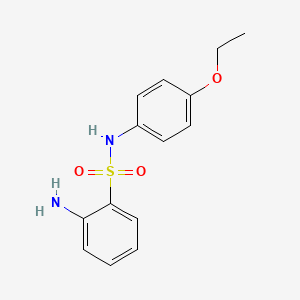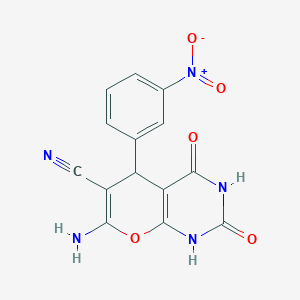![molecular formula C13H14ClNO5 B3039074 Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate CAS No. 956576-41-3](/img/structure/B3039074.png)
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate
Vue d'ensemble
Description
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate is a chemical compound with the molecular formula C13H14ClNO5 . It has a molecular weight of 299.71 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate consists of 13 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 299.707 Da and the monoisotopic mass is 299.056061 Da .Applications De Recherche Scientifique
Synthesis Conditions and Mechanisms
The synthesis conditions for compounds related to Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate have been explored, with findings indicating optimal conditions through esterification processes and SN1 reaction mechanisms. This research contributes to the understanding of synthesis pathways and reaction conditions for such compounds (Pen, 2014).
Applications in Gold(I) Chemistry
Dimethyl 5-aminoisophthalate, a building block for amino-substituted tetralactam macrocycles, has shown utility in gold(I) chemistry, leading to the formation of model complexes for macrocyclic gold compounds. This application demonstrates the potential of such compounds in the development of complex metal-organic frameworks and their use in catalysis and materials science (Wiedemann, Gamer, & Roesky, 2009).
Functionalized Polyamide Dendrons
Research into perfectly branched polyamide dendrons based on derivatives of Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate has led to the synthesis of novel dendritic structures up to the fourth generation. These dendrons hold promise for applications in materials science, particularly in the design of nanoscale architectures with specific functionalities (Voit & Wolf, 1997).
Antioxidant and Antibacterial Activities
The antioxidant and antibacterial properties of derivatives have been explored, revealing potential applications in the development of new therapeutic agents. This research underscores the importance of such compounds in medicinal chemistry and their potential role in addressing health-related challenges (Li, Dan, & Fu, 2008).
Cardioprotective and Antioxidant Effects
Dimethyl-5-(bioguanide-1-il)isophthalate has been investigated for its cardioprotective and antioxidant effects, particularly in the context of cardiovascular pathology and experimental rheumatoid arthritis. Such studies highlight the therapeutic potential of these compounds in cardiovascular and autoimmune diseases (Popova et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 5-(2-chloropropanoylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-7(14)11(16)15-10-5-8(12(17)19-2)4-9(6-10)13(18)20-3/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPCOBCATAOLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



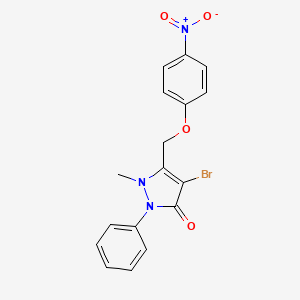

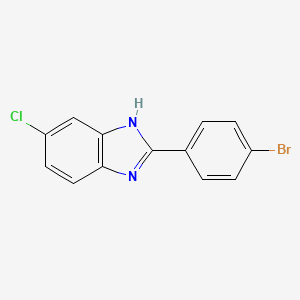
![3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3038996.png)
![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)
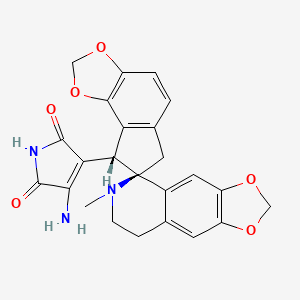
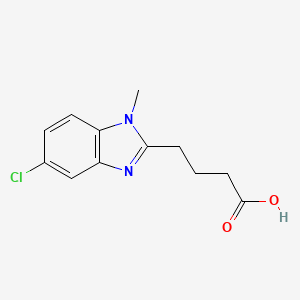
![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)
![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)
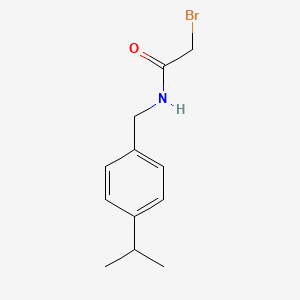
![{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B3039008.png)

